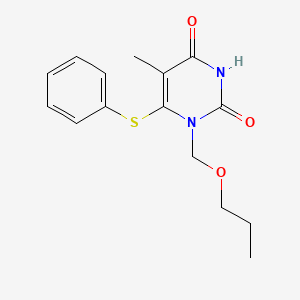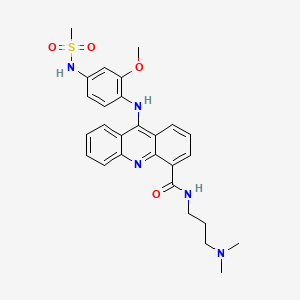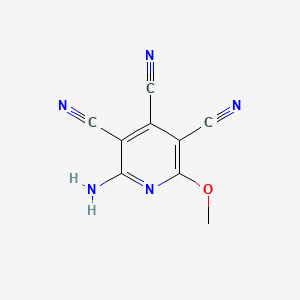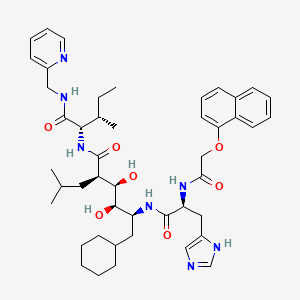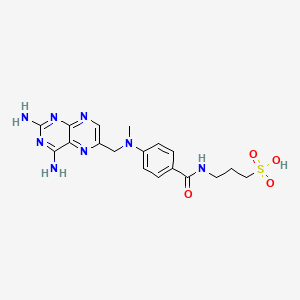
2-Bromo-N(1),N(4)-dihydroxyterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is an organic compound that belongs to the class of brominated aromatic amides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and two hydroxyl groups attached to the amide nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide typically involves the bromination of terephthalic acid derivatives followed by amide formation. One common method involves the reaction of terephthalic acid with bromine in the presence of a catalyst to introduce the bromine atom. The resulting brominated intermediate is then reacted with hydroxylamine to form the dihydroxyterephthalamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination step is often carried out in a solvent such as dichloromethane, and the amide formation is facilitated by the use of a base such as sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N(1),N(4)-dihydroxyterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 2-keto-N(1),N(4)-dihydroxyterephthalamide.
Reduction: Formation of N(1),N(4)-dihydroxyterephthalamide.
Substitution: Formation of 2-amino-N(1),N(4)-dihydroxyterephthalamide or 2-nitro-N(1),N(4)-dihydroxyterephthalamide.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and hydroxyl groups play a crucial role in binding to active sites and altering the activity of these molecules. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N(1),N(4)-dimethoxyterephthalamide
- 2-Bromo-N(1),N(4)-diaminoterephthalamide
- 2-Chloro-N(1),N(4)-dihydroxyterephthalamide
Uniqueness
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
30240-01-8 |
|---|---|
Molekularformel |
C8H7BrN2O4 |
Molekulargewicht |
275.06 g/mol |
IUPAC-Name |
2-bromo-1-N,4-N-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H7BrN2O4/c9-6-3-4(7(12)10-14)1-2-5(6)8(13)11-15/h1-3,14-15H,(H,10,12)(H,11,13) |
InChI-Schlüssel |
OBFBSBJNYNXHMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NO)Br)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


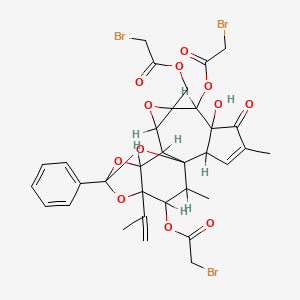
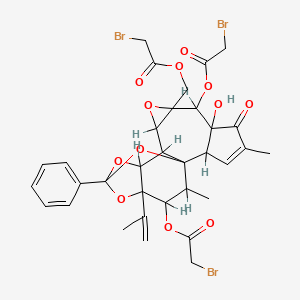
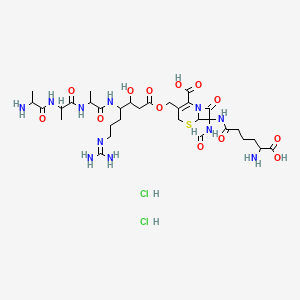
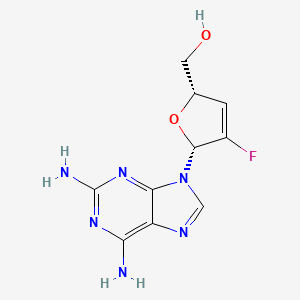

![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
